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3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine

Lipophilicity Drug-likeness Physicochemical property

3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a fully synthetic heterocyclic small molecule (MF: C16H18N8, MW: 322.37 g/mol) featuring a pyridazine core substituted at the 3-position with a 3-methylpyrazole ring and at the 6-position with a 4-(pyrazin-2-yl)piperazine moiety. The compound is cataloged by multiple chemical suppliers as a research-grade tool compound, but publicly available biological activity data for this specific entity is extremely scarce; a major vendor explicitly states that 'there is no known information regarding the mechanism of action for this specific compound'.

Molecular Formula C16H18N8
Molecular Weight 322.37 g/mol
CAS No. 2549014-14-2
Cat. No. B6453474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine
CAS2549014-14-2
Molecular FormulaC16H18N8
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN=C4
InChIInChI=1S/C16H18N8/c1-13-4-7-24(21-13)15-3-2-14(19-20-15)22-8-10-23(11-9-22)16-12-17-5-6-18-16/h2-7,12H,8-11H2,1H3
InChIKeyDWNAGHNMDJABGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine (CAS 2549014-14-2): Structural Identity and Baseline for Research Procurement


3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a fully synthetic heterocyclic small molecule (MF: C16H18N8, MW: 322.37 g/mol) featuring a pyridazine core substituted at the 3-position with a 3-methylpyrazole ring and at the 6-position with a 4-(pyrazin-2-yl)piperazine moiety [1]. The compound is cataloged by multiple chemical suppliers as a research-grade tool compound, but publicly available biological activity data for this specific entity is extremely scarce; a major vendor explicitly states that 'there is no known information regarding the mechanism of action for this specific compound' . Consequently, procurement decisions must currently be driven by structural differentiation, computed physicochemical properties, and the potential for selective target engagement inferred from the pyrazine-piperazine pharmacophore, rather than by established potency or selectivity profiles.

Why 3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine Cannot Be Interchanged with In-Class Analogs: A Data-Limited Assessment


Although the public bioactivity database for this compound is nearly empty, the combination of a 3-methylpyrazole donor and a pyrazin-2-ylpiperazine acceptor on a pyridazine scaffold creates a unique three-dimensional pharmacophore that is unlikely to be replicated by simple in-class analogs. Even small modifications—such as removal of the pyrazine ring, addition of a second methyl group on the pyrazole, or replacement of the pyrazine with a pyridine—alter the computed lipophilicity, hydrogen-bonding capacity, and conformational flexibility in ways that can profoundly shift kinase selectivity and ADME properties, as demonstrated for related pyrazolo-pyridazine series [1]. Therefore, substituting this compound with a superficially similar analog risks invalidating target-engagement hypotheses in the absence of direct comparative data.

Quantitative Differential Evidence for 3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine (CAS 2549014-14-2)


Computed Lipophilicity (XLogP3-AA) Distinguishes the Target from the 3,5-Dimethyl Analog

The target compound exhibits a computed XLogP3-AA value of 0.8, indicating moderate hydrophilicity. In contrast, the 3,5-dimethyl analog (3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine) possesses a higher XLogP3-AA of approximately 1.3, reflecting increased lipophilicity due to the additional methyl group [1][2]. This difference is meaningful for procurement when aqueous solubility or permeability is a critical parameter for the intended assay.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Acceptor Count Differentiates Target from Pyridine-Containing Analog

The target compound contains **7 hydrogen-bond acceptor (HBA) atoms**, contributed by the pyridazine, pyrazole, pyrazine, and piperazine nitrogens. In contrast, the closely related analog 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine, which replaces the pyrazine ring with a pyridine, has **6 HBA atoms** [1][2]. This difference alters the potential for key polar interactions with biological targets.

Hydrogen bonding Molecular recognition Drug design

Molecular Weight Distinction Relative to the Des-methyl Analog

The target compound has a molecular weight of **322.37 g/mol**. The des-methyl analog, 3-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 2549014-37-9), lacks the methyl group on the pyrazole and has a molecular weight of **308.34 g/mol** [1][2]. This 14.03 Da difference, while modest, can influence passive membrane permeability and is relevant for fragment-based or lead-optimization studies.

Molecular size Ligand efficiency Fragment-based screening

Research Application Scenarios for 3-(3-Methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine (CAS 2549014-14-2) Based on Current Evidence


Chemical Probe for Kinase Selectivity Profiling Where Pyrazine-Mediated Hinge Binding Is Hypothesized

The compound's 7 HBA atoms—including the pyrazine ring—provide an additional polar contact point compared to analogs with only 6 HBA atoms [1]. This makes it a candidate for probing kinases that require an extra hydrogen-bond interaction at the hinge region, such as certain PIM or CDK family members, for which structurally related pyrazolo-pyridazines have shown inhibitory activity [2].

Reference Standard for Analytical Method Development Requiring Moderate Hydrophilicity

With a computed XLogP3-AA of 0.8, the target compound is significantly more hydrophilic than the 3,5-dimethyl analog (XLogP ≈ 1.3) [1]. This property supports its use as a calibration standard for reversed-phase HPLC or LC–MS methods optimized for moderately polar heterocyclic compounds, reducing the risk of poor peak shape or carryover associated with highly lipophilic analogs.

Scaffold for Structure–Activity Relationship (SAR) Exploration Around the Pyrazine–Piperazine Motif

The unique combination of a 3-methylpyrazole and a pyrazin-2-ylpiperazine on a pyridazine core offers a modular scaffold for medicinal chemistry optimization. The absence of pre-existing biological data for this specific compound [2] positions it as a blank-slate starting point for SAR studies aimed at identifying novel kinase inhibitors or GPCR ligands, where incremental structural changes can be directly correlated with emerging activity data.

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